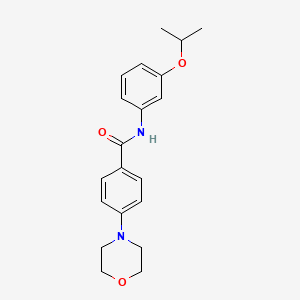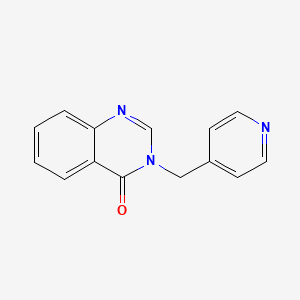![molecular formula C13H15N7O3 B4574090 (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4574090.png)
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
概要
説明
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine ring substituted with a pyrimidine group
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can bind to specific receptors in biological systems, potentially modulating their activity.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Coupling of the Pyrazole and Piperazine Rings: The final step involves coupling the nitrated pyrazole ring with the piperazine ring substituted with a pyrimidine group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling: Use of coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Major Products
Reduction: Formation of (1-METHYL-4-AMINO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Coupling: Formation of more complex heterocyclic compounds.
作用機序
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The pyrazole and piperazine rings can also participate in hydrogen bonding and hydrophobic interactions with target molecules, modulating their activity.
類似化合物との比較
Similar Compounds
- (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDINYL)PIPERAZINO]METHANONE
- (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-QUINOLINYL)PIPERAZINO]METHANONE
Uniqueness
- Structural Features : The presence of both a nitro group and a pyrimidine-substituted piperazine ring makes this compound unique compared to other similar compounds.
- Reactivity : The compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating piperazine ring, providing a unique balance of properties.
- Applications : Its potential applications in drug development and material science set it apart from other similar compounds.
特性
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-17-9-10(20(22)23)11(16-17)12(21)18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBWBTYAGBUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4574008.png)
![N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4574009.png)
![N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4574011.png)
![N-[3-(2-ethoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4574015.png)
![N-(2,5-difluorophenyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4574020.png)
![ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4574027.png)
![ETHYL (4Z)-1-(4-BROMOPHENYL)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4574034.png)
![ETHYL 2-[4-(2-METHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B4574047.png)

![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4574066.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4574076.png)


